molecular formula C13H14F5N3O B10929368 1-butyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-butyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10929368
M. Wt: 323.26 g/mol
InChI Key: IAENOLWDUSOWMV-UHFFFAOYSA-N
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Description

1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a pentafluoroethyl group attached to a pyrazolopyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, typically starting with the preparation of the pyrazolopyridine core. This core can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions. The introduction of the butyl, methyl, and pentafluoroethyl groups is achieved through subsequent substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds, such as:

    1-Butyl-3-methylimidazolium tetrafluoroborate: This compound is also an ionic liquid with unique properties, used in various chemical reactions and applications.

    1-Butyl-3-methylimidazolium acetate: Another ionic liquid with similar applications but different chemical properties due to the presence of the acetate group.

    Benzene, 1-butyl-3-methyl-: A simpler aromatic compound with a butyl and methyl group attached to a benzene ring, used in different industrial applications.

The uniqueness of 1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific structure and the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H14F5N3O

Molecular Weight

323.26 g/mol

IUPAC Name

1-butyl-3-methyl-4-(1,1,2,2,2-pentafluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H14F5N3O/c1-3-4-5-21-11-10(7(2)20-21)8(6-9(22)19-11)12(14,15)13(16,17)18/h6H,3-5H2,1-2H3,(H,19,22)

InChI Key

IAENOLWDUSOWMV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=O)N2)C(C(F)(F)F)(F)F

Origin of Product

United States

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